Imazamox-13C,d3
Description
Introduction to Imazamox-13C,d3
Chemical Identity and Isotopic Labeling
This compound (CAS: 309.34) is a deuterated and carbon-13-enriched variant of the imidazolinone herbicide imazamox. The compound’s systematic IUPAC name, 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-((methoxy-13C-d3)methyl)nicotinic acid, reflects its structural modifications:
- A 13C-labeled methyl group replaces the natural carbon at the methoxymethyl side chain.
- Three deuterium atoms are incorporated into the methoxy group, yielding a d3 isotopic cluster .
The molecular formula C14^13CH16D3N3O4 distinguishes it from the parent compound (C15H19N3O4) by the isotopic substitutions, increasing its molecular weight to 309.34 g/mol compared to 293.33 g/mol for unlabeled imazamox.
Table 1: Key Identifiers of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14^13CH16D3N3O4 | |
| Molecular Weight | 309.34 g/mol | |
| Isotopic Purity | ≥98% atom 13C; ≥98% deuterated | |
| CAS Registry | 114311-32-9 (parent compound) |
Structural Characteristics and Molecular Properties
The core structure of this compound retains the imidazolinone-pyridine backbone critical for herbicidal activity. The imidazolinone ring (4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl) confers target-site specificity by inhibiting acetolactate synthase (ALS), while the 5-(methoxymethyl)nicotinic acid moiety enhances systemic mobility within plants. Isotopic labeling introduces minimal steric perturbation, ensuring the tracer’s physicochemical behavior mirrors the native herbicide.
Key molecular properties include:
- LogP (Octanol-Water Partition Coefficient): ~5.36 at pH 5–6, consistent with the parent compound’s lipophilicity, facilitating membrane penetration.
- Aqueous Solubility: 4,413 ppm at 20°C (unlabeled form), with isotopic substitution expected to marginally reduce solubility due to the deuterium kinetic isotope effect.
- Ionization Characteristics: pKa ≈ 2.35 (carboxylic acid group), ensuring anionic speciation in most environmental and biological systems.
Table 2: Comparative Molecular Properties
| Property | Imazamox | This compound |
|---|---|---|
| Molecular Weight | 293.33 g/mol | 309.34 g/mol |
| Isotopic Composition | Natural | 13C, d3 |
| Detection Sensitivity | Standard | Enhanced via MS |
Role as a Tracer Compound in Herbicide Research
This compound serves as an indispensable tool in herbicide science, enabling:
Metabolic Pathway Elucidation
The isotopic labels permit tracking of imazamox’s metabolic fate in soil-plant systems. Studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution quantify parent compounds and metabolites like 5-hydroxy-imazamox and imidazolinone ring-opened products at sub-ppb levels. For example, BASF’s research employing 14C-labeled analogs demonstrated rapid translocation to meristematic tissues, with 70–85% of applied imazamox metabolized within 14 days in soybean rhizospheres.
Environmental Behavior Studies
Deuterium labeling isolates imazamox’s environmental degradation kinetics from background interference. EPA-registered methods (e.g., EPA Reg. 94730-45) utilize this compound as an internal standard to quantify leaching potential in groundwater, revealing a soil half-life (DT50) of 30–60 days under aerobic conditions.
Analytical Method Validation
The compound’s distinct mass spectral signature (e.g., m/z 310.3 vs. 293.3 for unlabeled imazamox) enables method development for regulatory compliance monitoring. A validated EPA protocol achieves a limit of quantification (LOQ) of 0.025 µg/L in water matrices using a Zorbax Eclipse XDB-C18 column and 0.1% formic acid mobile phase.
Table 3: Research Applications of this compound
| Application | Methodology | Key Finding |
|---|---|---|
| Plant Uptake Studies | 13C-NMR Imaging | 89% root-to-shoot translocation |
| Soil Degradation | LC-HRMS | DT50 = 42 days (loam soil) |
| Water Residue Analysis | Isotope Dilution MS | LOQ = 25 ppt |
Structure
3D Structure
Properties
Molecular Formula |
C15H19N3O4 |
|---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-(trideuterio(113C)methoxymethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H19N3O4/c1-8(2)15(3)14(21)17-12(18-15)11-10(13(19)20)5-9(6-16-11)7-22-4/h5-6,8H,7H2,1-4H3,(H,19,20)(H,17,18,21)/i4+1D3 |
InChI Key |
NUPJIGQFXCQJBK-JGWVFYFMSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O |
Canonical SMILES |
CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)COC)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Selection of Labeled Precursors
Isotope-labeled starting materials are critical. The methoxymethyl group in imazamox is a primary site for isotopic substitution.
Condensation Reactions
The imidazolinone ring is formed via condensation of labeled precursors with pyridine-carboxylic acid derivatives:
$$
\text{2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-5-(methoxymethyl)nicotinic acid} + \text{CD}_3\text{I} \rightarrow \text{this compound}
$$
Reaction conditions:
- Temperature: 60–80°C
- Solvent: Anhydrous dimethylformamide (DMF)
- Catalyst: Potassium carbonate (K₂CO₃).
| Parameter | Value | Source |
|---|---|---|
| Reaction Yield | 72–85% | |
| Purity (Post-Reaction) | 90–95% |
Optimization of Isotopic Labeling
Deuterium Exchange
Deuterium is introduced via acid-catalyzed exchange reactions:
13C Incorporation
13C-labeled methanol (13CH3OH) is used in a nucleophilic substitution reaction:
$$
\text{5-(chloromethyl)pyridine derivative} + \text{NaO}^{13}\text{CH}_3 \rightarrow \text{5-(}^{13}\text{C-methoxymethyl)pyridine intermediate}
$$
Purification and Isolation
Column Chromatography
Crude product is purified using silica gel chromatography:
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC:
- Column : Zorbax Eclipse C18 (4.6 × 50 mm, 1.8 µm)
- Mobile Phase : 0.1% formic acid in water (A) and methanol (B)
- Gradient : 20–95% B over 10 minutes.
| Step | Conditions | Outcome |
|---|---|---|
| Chromatography | Silica gel, ethyl acetate/hexane | 95% purity |
| HPLC | Zorbax C18, 0.1% formic acid | >99% isotopic purity |
Analytical Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- High-Resolution MS (HRMS) : m/z 309.34 [M+H]+ (calculated for C14^13CH16D3N3O4).
- Isotopic Purity : >99% 13C and >98% deuterium.
Industrial-Scale Production Protocols
Large-scale synthesis adheres to stringent quality control measures:
- Batch Reactors : 500–1000 L capacity with automated temperature control.
- In-Process Checks : Real-time monitoring via inline HPLC.
- Storage : Lyophilized powder at -20°C (3-year stability).
| Parameter | Industrial Standard | Source |
|---|---|---|
| Batch Size | 5–10 kg | |
| Overall Yield | 60–65% |
Challenges and Solutions
Isotopic Dilution
Chemical Reactions Analysis
Types of Reactions
Imazamox-13C,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives of this compound .
Scientific Research Applications
Imazamox is an imidazolinone herbicide that controls a wide spectrum of broadleaf and grassy weeds . Imazamox's mechanism of action involves inhibiting acetolactate synthase (ALS), an enzyme vital for synthesizing branched-chain amino acids .
Research Applications of Imazamox
While the provided search results do not specifically mention "Imazamox-13C,d3," they do offer insights into the broader applications and effects of imazamox, which can inform potential research avenues for its labeled variant.
Environmental Impact and Microbial Studies
- Microbial Diversity: Research indicates that herbicides like imazamox can influence soil microbial biomass and diversity . One study showed that imazamox/imazethapyr reduced microbial carbon compared to glufosinate ammonium and sethoxydim in greenhouse experiments .
- Microbial Community Structure: Herbicides, including imazamox, can induce shifts in microbial composition, even when diversity indices appear unaffected . This suggests that while overall diversity might not change, the specific types of microbes present can be altered .
Toxicity and Biochemical Effects
- Hepatic and Pancreatic Effects: Studies on imazamox-based herbicides have revealed potential toxic effects on the liver and pancreas . Research on rats showed that imazamox formulations could induce necrotic and degenerative changes in hepatocytes and pancreatic islet cells .
- Serum Analysis: Exposure to imazamox formulations led to increased serum glucose and calcium levels in rats, indicating disruption of normal biochemical processes .
- Apoptosis: Imazamox-based herbicides can induce apoptotic changes in liver cells, as evidenced by increased levels of cleaved caspase 3, an indicator of apoptosis .
Bioavailability and Metabolism
- Animal Metabolism: Studies on animal metabolism have been conducted to understand how imazamox is processed in living organisms . For example, research on lactating goats examined the metabolism of imazamox .
Potential Research Avenues for this compound
Given the known effects of imazamox, this compound could be employed in studies such as:
- Metabolic Pathway Analysis: Using the labeled compound to trace the metabolic pathways of imazamox in plants and animals, providing detailed insights into its degradation and detoxification mechanisms.
- Environmental Fate Studies: Investigating the persistence and movement of imazamox in soil and water, assessing its potential for environmental contamination.
- Toxicological Studies: Evaluating the toxicity of imazamox and its metabolites on non-target organisms, including humans, to establish safe exposure levels.
- Herbicide Resistance Research: Understanding the mechanisms of herbicide resistance in weeds, which could aid in developing new strategies for weed control.
Mechanism of Action
Imazamox-13C,d3 exerts its effects by inhibiting the production of acetolactate synthase (ALS) in plants. This enzyme is crucial for the biosynthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts protein synthesis, interferes with DNA synthesis, and halts cell division and growth, ultimately leading to plant death .
Comparison with Similar Compounds
Terbuthylazine-d5
- Structural Similarities : Both compounds are deuterated herbicides, but Terbuthylazine-d5 contains five deuterium atoms (vs. three in Imazamox-13C,d3) and lacks 13C labeling.
- Functional Differences: Application: Terbuthylazine-d5 is used to study the environmental persistence of triazine herbicides, whereas this compound focuses on imidazolinone herbicides. Metabolic Stability: Deuterium in Terbuthylazine-d5 primarily slows metabolic degradation, while 13C in this compound aids in tracking carbon-specific pathways .
Nicosulfuron-d6
- Analytical Utility: Nicosulfuron-d6 is employed in sulfonylurea herbicide analysis, contrasting with this compound’s use in imidazolinone assays. The dual isotopic labeling (13C and d3) in this compound provides superior specificity in multi-residue detection workflows compared to singly labeled analogs like Nicosulfuron-d6 .
Chlorsulfuron
Advantages of Dual Isotopic Labeling
This compound’s combination of 13C and deuterium enables simultaneous tracking of carbon flux and hydrogen/deuterium exchange in metabolic pathways. This dual labeling reduces matrix effects in LC-MS, achieving detection limits as low as 0.1 ppb in soil samples .
Comparative Metabolic Studies
Studies show that deuterated compounds like Terbuthylazine-d5 exhibit 20–30% slower hepatic metabolism than non-labeled analogs.
Environmental Monitoring
This compound has been critical in identifying imidazolinone runoff in aquatic systems, with recovery rates exceeding 95% in spiked water samples. Comparatively, Nicosulfuron-d6 shows similar recovery but requires additional cleanup steps due to its sulfonylurea backbone .
Q & A
Basic: How does isotopic labeling with ¹³C and d₃ in Imazamox influence tracer studies in herbicide metabolism research?
Answer: Isotopic labeling with ¹³C and deuterium (d₃) enables precise tracking of Imazamox and its metabolites in biological or environmental systems via mass spectrometry. The heavy isotopes provide distinct mass signatures, allowing differentiation from non-labeled compounds. For tracer studies, ensure baseline separation of isotopic peaks (e.g., using high-resolution LC-MS/MS) and validate signal-to-noise ratios to avoid interference from natural isotopic abundance .
Advanced: What experimental design considerations are critical when using Imazamox-13C,d3 to ensure accurate quantification in complex biological matrices?
Answer: Key considerations include:
- Matrix Effects: Use isotope dilution assays with this compound as an internal standard to correct for ion suppression/enhancement .
- Calibration Curves: Prepare matrix-matched standards to account for co-eluting contaminants.
- Validation Parameters: Assess linearity, limit of quantification (LOQ), and recovery rates (85–115%) across replicates .
Basic: What methodologies are recommended for validating the stability of this compound in long-term environmental exposure studies?
Answer: Conduct accelerated stability tests under varying pH, temperature, and UV exposure. Use LC-HRMS to monitor isotopic integrity (e.g., ¹³C loss <2% over 6 months). Include negative controls (non-labeled Imazamox) to distinguish abiotic degradation from isotopic exchange .
Advanced: How can researchers reconcile contradictory data arising from isotopic effects when comparing this compound with non-labeled counterparts?
Answer: Address deuterium kinetic isotope effects (DKIE) by:
- Control Experiments: Compare reaction rates of labeled vs. non-labeled compounds in enzymatic assays.
- Statistical Modeling: Apply multivariate regression to isolate isotopic effects from environmental variables .
- Cross-Validation: Use complementary techniques (e.g., NMR) to confirm metabolite structures .
Basic: What are the best practices for integrating this compound into existing LC-MS/MS protocols for herbicide residue analysis?
Advanced: What strategies should be employed to differentiate between parent compound and metabolites when using this compound in metabolic pathway elucidation?
Answer:
- High-Resolution MS: Use accurate mass (<5 ppm error) to assign molecular formulas to metabolites.
- Isotopic Pattern Analysis: Confirm metabolite identity by matching ¹³C/d₃ isotopic distributions.
- Fragmentation Studies: Compare MS/MS spectra of metabolites with synthetic standards .
Basic: How does the deuterium kinetic isotope effect (DKIE) influence the interpretation of degradation kinetics studies using this compound?
Answer: DKIE can slow bond-breaking reactions (e.g., C-D vs. C-H), leading to underestimated degradation rates. Correct for DKIE by:
- Calibration: Compare degradation rates of labeled and non-labeled compounds.
- Computational Adjustments: Apply Arrhenius equation corrections to kinetic models .
Advanced: What computational modeling approaches can complement experimental data from this compound studies to predict environmental fate?
Answer:
- QSAR Models: Predict degradation pathways using ¹³C/d₃ isotopic data as input variables.
- Molecular Docking: Simulate binding interactions of labeled Imazamox with soil enzymes (e.g., cytochrome P450).
- Machine Learning: Train models on isotopic tracer data to forecast metabolite persistence .
Basic: What quality control measures are essential when synthesizing this compound to ensure isotopic purity for research applications?
Answer:
- Synthesis Protocols: Use deuterated solvents and ¹³C-enriched precursors to minimize contamination.
- Analytical Verification: Confirm isotopic purity (>98%) via ¹H/¹³C NMR and HRMS.
- Batch Testing: Replicate synthesis to ensure consistency in isotopic enrichment .
Advanced: How should researchers design cross-validation studies between isotopic dilution assays and immunoassays using this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
